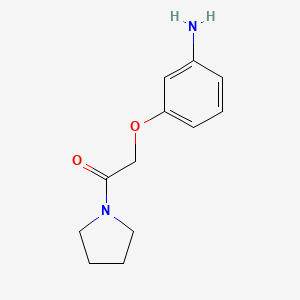

2-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one, also known as 3APPE, is an organic compound composed of nitrogen, oxygen, and carbon atoms. It is a member of the phenoxyethanamine family which is known for its diverse range of biological activities. 3APPE is of particular interest due to its ability to interact with several receptor systems in the body and its potential to be used in the development of new drugs and therapeutic agents.

Scientific Research Applications

Synthesis and Molecular Structure

- The synthesis of related compounds, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, has been achieved through reactions involving compounds with pyridine and aldehyde groups. The molecular and crystal structures of these compounds have been characterized by methods like X-ray diffraction, showcasing their potential in chemical synthesis and structural analysis (Percino et al., 2006).

Catalytic Applications

- Research has demonstrated the catalytic capabilities of pyrrolidine and related compounds in chemical reactions. For instance, a pyrrolidine-catalyzed [4 + 1] annulation reaction has been used to synthesize benzoxazoles, highlighting the utility of these compounds in facilitating complex chemical transformations (Song et al., 2013).

Polymerization Catalysts

- Certain complexes derived from aminophenol compounds have been investigated for their role in the ring-opening polymerization of cyclic esters, indicating the potential of such compounds in polymer chemistry and materials science (Munzeiwa et al., 2019).

Biochemical Interactions

- Compounds containing aminophenol structures have been studied for their DNA binding, nuclease activity, and cytotoxicity, suggesting their relevance in biochemistry and pharmaceutical research. For example, Cu(II) complexes of tridentate ligands with aminophenol groups have shown significant DNA binding propensity and nuclease activity, underscoring their potential therapeutic applications (Kumar et al., 2012).

properties

IUPAC Name |

2-(3-aminophenoxy)-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-4-3-5-11(8-10)16-9-12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQIQMDWGKDTMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2943457.png)

![4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2943459.png)

![(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2943463.png)

![2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine](/img/structure/B2943464.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate](/img/structure/B2943467.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2943469.png)

![[1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2943475.png)